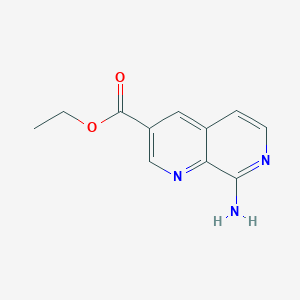

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC15811125

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | ethyl 8-amino-1,7-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H11N3O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3,(H2,12,13) |

| Standard InChI Key | RGHFLYDOQOILCR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1)C=CN=C2N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate belongs to the naphthyridine family, a class of bicyclic heterocycles containing two fused pyridine rings. The compound’s structure features:

-

Amino group (-NH): Positioned at the 8-carbon of the naphthyridine scaffold, enabling hydrogen bonding with biological targets.

-

Ethyl ester (-COOEt): Located at the 3-carbon, enhancing solubility in organic solvents and facilitating further chemical modifications.

The planar naphthyridine core allows for π-π stacking interactions, while the electron-rich amino and ester groups contribute to its reactivity in nucleophilic and electrophilic substitutions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.22 g/mol | |

| logP (Partition Coefficient) | 1.92 (predicted) | |

| Hydrogen Bond Donors | 1 (NH) | |

| Hydrogen Bond Acceptors | 5 (N, O atoms) |

The relatively low logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 8-amino-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. Two primary methodologies are employed:

Cyclocondensation of Pyridine Derivatives

A common approach involves the cyclocondensation of 2-aminopyridine-3-carboxylate derivatives with aldehydes or ketones under acidic or basic conditions. For example, reacting ethyl 2-amino-3-pyridinecarboxylate with acetylene dicarboxylate in the presence of a Lewis acid catalyst yields the naphthyridine core.

Functionalization of Preformed Naphthyridines

An alternative route starts with 1,7-naphthyridine-3-carboxylate, which undergoes nitration at the 8-position followed by reduction to introduce the amino group. Palladium-catalyzed hydrogenation or tin(II) chloride in hydrochloric acid are commonly used for this reduction.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Key Reagents | Advantages |

|---|---|---|---|

| Cyclocondensation | 45–60 | Ethyl 2-amino-3-pyridinecarboxylate, Acetylene dicarboxylate | Short reaction time |

| Functionalization | 55–70 | HNO, SnCl, HCl | Higher regioselectivity |

Industrial-scale production often employs continuous flow reactors to optimize efficiency and scalability.

Biological Activities and Mechanisms

Antimicrobial Properties

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate exhibits broad-spectrum antimicrobial activity. Studies suggest it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. Against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin.

Table 3: Biological Activity Profile

| Target | Activity (IC/MIC) | Mechanism |

|---|---|---|

| Bacterial DNA gyrase | 8 μg/mL | Enzyme inhibition |

| MCF-7 cells | 12.5 μM | Caspase-3 activation |

Future Directions and Applications

Drug Development

Structural optimization, such as replacing the ethyl ester with a bioisostere (e.g., amide), could enhance pharmacokinetic properties. Computational docking studies predict strong binding affinity for kinase targets like EGFR .

Material Science

The compound’s conjugated π-system makes it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.1 eV, suitable for photovoltaic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume